molecular formula C16H12O4 B13851225 7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one

7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B13851225
M. Wt: 268.26 g/mol
InChI Key: FWUCYTPXYMGTSE-UHFFFAOYSA-N
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Description

7-[3-(hydroxymethyl)phenoxy]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-(hydroxymethyl)phenol.

    Reaction Conditions: The reaction is carried out under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.

    Reaction Mechanism: The hydroxyl group of 3-(hydroxymethyl)phenol reacts with the 7-hydroxy group of 7-hydroxy-2H-chromen-2-one through a nucleophilic substitution reaction, forming the ether linkage.

Industrial Production Methods

Industrial production of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Chemical Reactions Analysis

Types of Reactions

7-[3-(hydroxymethyl)phenoxy]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: The major product is 7-[3-(carboxymethyl)phenoxy]chromen-2-one.

    Reduction: The major product is 7-[3-(hydroxymethyl)phenoxy]dihydrochromen-2-one.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

7-[3-(hydroxymethyl)phenoxy]chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.

    Industry: Used in the development of fluorescent dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one involves:

    Molecular Targets: The compound interacts with various enzymes and receptors in the body.

    Pathways Involved: It may inhibit specific pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one.

    3-(hydroxymethyl)phenol: Another precursor used in the synthesis.

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-[3-(hydroxymethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C16H12O4/c17-10-11-2-1-3-13(8-11)19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9,17H,10H2

InChI Key

FWUCYTPXYMGTSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C=CC(=O)O3)CO

Origin of Product

United States

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